molecular formula C6H7ClN2O B581695 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate CAS No. 1373233-00-1

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate

Cat. No.: B581695
CAS No.: 1373233-00-1
M. Wt: 158.585
InChI Key: VEPGWIFWKMJRHC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a methyl group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Uniqueness:

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is unique due to the presence of both an amino group and a chloro substituent on the pyridine ring, along with a methyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .

Biological Activity

4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a chloro substituent, and a methyl group on the pyridine ring. These characteristics contribute to its diverse biological activities, making it a valuable candidate for various therapeutic applications.

The synthesis of this compound typically involves the oxidation of the amino group followed by hydrolysis. The starting material is 2-chloro-3-amino-4-methylpyridine, which undergoes specific chemical reactions including substitution, oxidation, and coupling reactions.

Chemical Reactions

Reaction TypeDescription
Substitution Reactions Chloro substituent can be replaced by nucleophiles like amines or thiols.
Oxidation/Reduction Amino group can be oxidized to form imines or reduced to primary amines.
Coupling Reactions Participates in Suzuki-Miyaura coupling reactions with boronic acids.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, acting as either an inhibitor or activator of enzymes. These interactions can influence various cellular processes such as signal transduction and metabolism.

Antimicrobial Activity

Research indicates that compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium have demonstrated antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties, particularly in relation to its interaction with PRMT5 (protein arginine methyltransferase 5) and its substrate adaptor proteins. Inhibition of PRMT5 has been linked to synthetic lethality in cancer cells lacking MTAP (methylthioadenosine phosphorylase), indicating that 4-Amino-2-chloro-3-methylpyridin-1-ium could be explored as a therapeutic agent in oncology .

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For example, modifications to the structure led to varying degrees of inhibition against HDAC (histone deacetylase) enzymes, which are critical in regulating gene expression and cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Inhibition of PRMT5 : A study identified a series of compounds that included pyridine derivatives with IC50 values indicating effective inhibition of PRMT5, suggesting that modifications to the pyridine structure could enhance potency against this target .
  • Antitubercular Activity : Related compounds exhibited significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL, showcasing their potential in treating tuberculosis .
  • HDAC Inhibition : Compounds similar to 4-Amino-2-chloro-3-methylpyridin-1-ium were tested for their ability to induce apoptosis in leukemic cells, demonstrating higher potency compared to established HDAC inhibitors .

Properties

IUPAC Name

2-chloro-1-hydroxy-3-methylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGWIFWKMJRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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